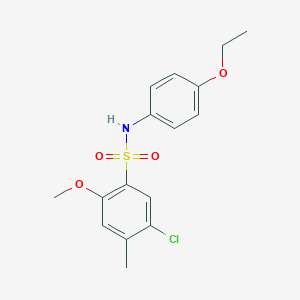
5-chloro-N-mesityl-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-mesityl-2-methoxybenzenesulfonamide, also known as mesitylsulfonyl chloride, is a chemical compound that is widely used in scientific research. It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, ether, and acetone. This compound has a variety of applications in scientific research, including its use in the synthesis of other compounds, as well as its use as a reagent in various chemical reactions.
作用机制
The mechanism of action of 5-chloro-N-mesityl-2-methoxybenzenesulfonamide is not well understood. However, it is believed to act as a sulfonamide group transfer reagent, and is thought to react with various nucleophiles to form sulfonamide products. This compound has also been found to be a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-mesityl-2-methoxybenzenesulfonamide have been studied extensively in vitro. This compound has been found to inhibit the growth of various cancer cell lines, and has been shown to induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been found to inhibit the activity of various enzymes, including carbonic anhydrase and proteases. However, the physiological effects of this compound in vivo are not well understood, and further research is needed to fully elucidate its effects.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-mesityl-2-methoxybenzenesulfonamide in lab experiments is its versatility. This compound can be used as a reagent in a variety of chemical reactions, and has been found to be particularly useful in the synthesis of aryl sulfonamides. Additionally, this compound has been found to be a potent inhibitor of various enzymes, making it a useful tool in biochemical and pharmacological research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
未来方向
There are several future directions for research on 5-chloro-N-mesityl-2-methoxybenzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the mechanisms by which this compound induces apoptosis in cancer cells, and to identify specific cancer types that may be sensitive to its effects. Additionally, research on the use of this compound as a catalyst in various chemical reactions could lead to the development of new synthetic methods for the production of bioactive compounds. Finally, further studies on the toxicity and safety of this compound are needed to ensure its safe use in scientific research.
合成方法
The synthesis of 5-chloro-N-mesityl-2-methoxybenzenesulfonamide involves the reaction of mesitylene with chlorosulfonic acid, followed by the addition of sodium methoxide. The resulting product is then treated with hydrochloric acid to yield the final product. This synthesis method has been widely used in the production of 5-chloro-N-mesityl-2-methoxybenzenesulfonamidenyl chloride, and has been found to be efficient and cost-effective.
科学研究应用
5-chloro-N-mesityl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, and is particularly useful in the synthesis of aryl sulfonamides. Additionally, this compound has been used in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and proteases. It has also been used as a catalyst in various chemical reactions, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction.
属性
分子式 |
C16H18ClNO3S |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-7-11(2)16(12(3)8-10)18-22(19,20)15-9-13(17)5-6-14(15)21-4/h5-9,18H,1-4H3 |
InChI 键 |
KIEFLEGSCKVMIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















